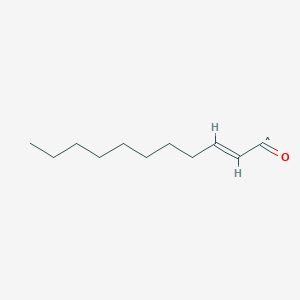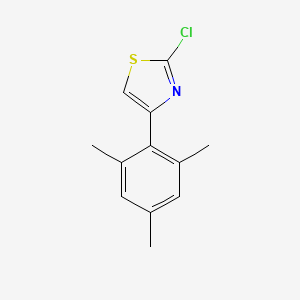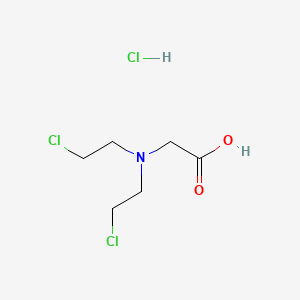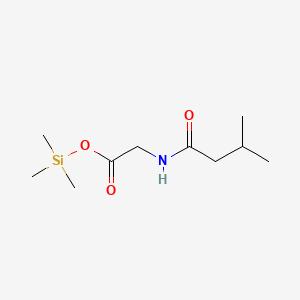![molecular formula C21H22ClN3O2 B13793261 [4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone is a complex organic compound characterized by its unique molecular structure This compound features a benzimidazole ring substituted with a chlorine atom, a piperidine ring, and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The chlorination of the benzimidazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The piperidine ring is introduced through a nucleophilic substitution reaction, where the chlorinated benzimidazole reacts with piperidine in the presence of a base like sodium hydride or potassium carbonate. Finally, the ethoxyphenyl group is attached via a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to accelerate the reactions. Purification techniques such as recrystallization, chromatography, and distillation are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the replacement of existing functional groups with new ones.
Applications De Recherche Scientifique
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-hydroxyphenyl)methanone: Similar structure with a hydroxy group instead of an ethoxy group.
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
The uniqueness of [4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C21H22ClN3O2 |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-2-27-17-6-3-15(4-7-17)21(26)25-11-9-14(10-12-25)20-23-18-8-5-16(22)13-19(18)24-20/h3-8,13-14H,2,9-12H2,1H3,(H,23,24) |
Clé InChI |
WRUBAAYLVANZLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


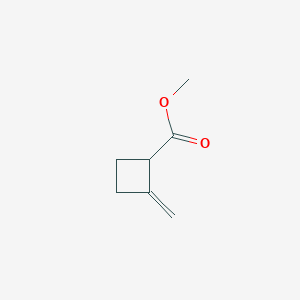


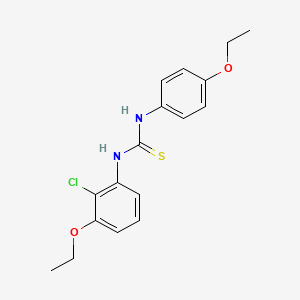
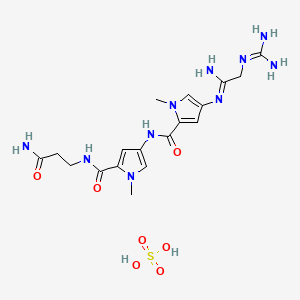
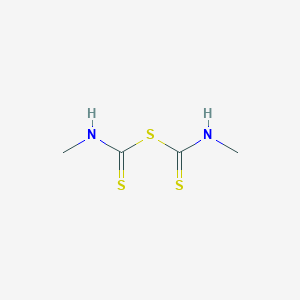
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)

